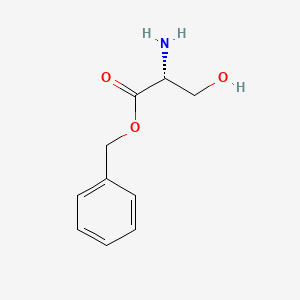

benzyl (2R)-2-amino-3-hydroxypropanoate

描述

Benzyl (2R)-2-amino-3-hydroxypropanoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzyl (2R)-2-amino-3-hydroxypropanoate, also known as benzyl serine, is a chiral amino acid derivative with significant biological activity. This compound is notable for its interactions with various biological systems, including its role as a substrate in enzymatic reactions and its potential therapeutic applications. Below, we explore the biological activity of this compound in detail, supported by relevant data and research findings.

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- Structure : The compound features both amino and hydroxyl functional groups, contributing to its reactivity and interaction capabilities.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : It acts as a substrate for various enzymes, influencing biochemical pathways related to protein synthesis and metabolism. The presence of hydroxyl and amino groups allows for hydrogen bonding and ionic interactions with target proteins, modulating their activity.

- Receptor Binding : The compound's structural features enable it to bind to specific receptors, potentially affecting signal transduction pathways. This interaction can lead to physiological changes that may be beneficial in therapeutic contexts.

- Antioxidant Activity : Some studies suggest that derivatives of amino acids like benzyl serine may exhibit antioxidant properties, which could be leveraged in the development of supplements or pharmaceuticals aimed at reducing oxidative stress .

Applications in Research and Medicine

This compound has been investigated for various applications:

- Drug Development : Ongoing research explores its potential as a building block for more complex molecules in drug synthesis, particularly in the context of neuroprotective agents and treatments for neurodegenerative disorders .

- Nutraceuticals : As an amino acid derivative, it is recognized for its role in enhancing physical performance and recovery during exercise, making it a candidate for ergogenic dietary supplements .

Comparative Analysis with Related Compounds

The following table highlights key differences between this compound and similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-2-Amino-3-hydroxypropanoate | Lacks the benzyl group | Simpler structure; less stability |

| (S)-Benzyl 2-amino-3-oxopropanoate | Contains a carbonyl group | Different reactivity due to oxidation |

| (S)-Benzyl 2-amino-3-hydroxypropanol | Hydroxyl group intact | Altered reactivity compared to the parent compound |

This compound stands out due to its combination of functional groups and chiral nature, enhancing its stability and reactivity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have underscored the importance of this compound in various biological contexts:

- Neuroprotective Effects : Research has indicated that compounds similar to benzyl serine may exhibit protective effects against neuronal damage in models of neurodegeneration. These findings suggest potential applications in treating conditions like Alzheimer's disease .

- Metabolic Pathway Influence : Studies have demonstrated that benzyl serine can influence metabolic pathways by modulating enzyme activity involved in amino acid metabolism. This modulation may have implications for metabolic disorders and obesity management.

科学研究应用

Biological Activities

Benzyl (2R)-2-amino-3-hydroxypropanoate exhibits several notable biological activities:

-

Anticonvulsant Activity:

Research has indicated that derivatives of this compound show promising anticonvulsant properties. For instance, studies on related compounds demonstrated their effectiveness in reducing seizure activity in animal models, outperforming traditional anticonvulsants like phenobarbital . The structure-activity relationship (SAR) studies highlighted that specific substitutions at the benzyl group significantly enhance anticonvulsant efficacy . -

Neuroprotective Effects:

The compound has been investigated for its neuroprotective properties. It appears to modulate neurotransmitter systems and may offer protective effects against neurodegenerative diseases by influencing synaptic plasticity and neuronal survival . -

Potential as a Therapeutic Agent:

This compound is being explored for its potential in treating conditions such as schizophrenia and other neuropsychiatric disorders due to its role as a co-agonist at NMDA receptors . This mechanism is crucial for synaptic transmission and plasticity.

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of various N-benzyl derivatives in rodent models. This compound derivatives demonstrated significant reductions in seizure frequency compared to controls. The protective index of these compounds was comparable to established anticonvulsants, indicating their potential as alternative therapies .

Case Study 2: Neuroprotective Mechanisms

In a series of experiments, researchers assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal death. The compound exhibited a dose-dependent protective effect on neuronal cells, suggesting its utility in developing treatments for neurodegenerative diseases .

Table 1: Synthesis Conditions and Yields

| Reaction Component | Yield (%) | Solvent | Catalyst |

|---|---|---|---|

| D-serine + Benzyl Alcohol | 93 | Dichloromethane | Triethylamine |

| L-proline + Benzyl Bromide | 83 | Ethanol | NaHCO₃ |

| Compound | Activity Type | Model Used | ED50 (mg/kg) |

|---|---|---|---|

| This compound | Anticonvulsant | Maximal Electroshock Seizure | 13 - 21 |

| N-benzyl derivatives | Neuroprotective | Oxidative Stress Model | Varies by derivative |

属性

IUPAC Name |

benzyl (2R)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。